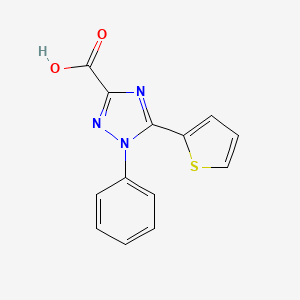

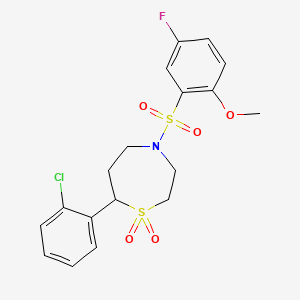

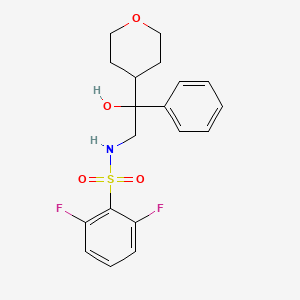

![molecular formula C24H25NO6 B2384246 Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate CAS No. 847185-23-3](/img/structure/B2384246.png)

Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural and Theoretical Analysis

Methyl 4-hydroxybenzoate, a structurally related compound to the one , has been extensively studied for its antimicrobial properties used in cosmetics, personal care products, and as a food preservative. A detailed study revealed its single crystal X-ray structure, showcasing a 3D framework formed through extensive intermolecular hydrogen bonding. Hirshfeld surface analysis provided insights into intermolecular interactions and crystal packing. Computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), were applied to obtain quantum mechanical parameters. These analyses help understand the pharmaceutical activities of such molecules based on their structural and electronic properties Abeer A. Sharfalddin et al., 2020.

Pharmacokinetics and Metabolism

Research on parabens, chemically related to methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate, highlights the metabolism processes these compounds undergo in the human body. Parabens are metabolized through esterase hydrolysis and glucuronidation by several UDP-glucuronosyltransferase (UGT) isoforms in the liver, suggesting that these substances do not accumulate in human tissues. This metabolism pathway is crucial for understanding the pharmacokinetics of similar compounds Suzanne Abbas et al., 2010.

Environmental Persistence and Toxicity

The environmental impact of parabens, related to methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate, has been scrutinized due to their widespread use and subsequent detection in aquatic environments. Despite efficient wastewater treatment processes, parabens persist at low concentrations in effluents and surface waters, raising concerns about their biodegradability and potential as weak endocrine disruptors. The ubiquitous presence of parabens, including their chlorinated by-products formed through reactions with free chlorine, underscores the need for further research on their long-term environmental and health impacts Camille Haman et al., 2015.

Mecanismo De Acción

Mode of Action

It’s known that the compound contains a coumarin derivative , which is known to exhibit fluorescence properties . This suggests that it might interact with its targets through a fluorescence resonance energy transfer (FRET) process .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Many coumarin derivatives have been found to exhibit diverse biological activities . They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

The presence of a 4-methylpiperidine moiety in the compound suggests that it might have good lipophilicity, which could potentially enhance its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Many coumarin derivatives have been found to exhibit diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence of similar compounds has been found to be highly sensitive to both the polarity and the protic character of the solvent . This suggests that the compound’s action might also be influenced by the polarity and protic character of its environment.

Propiedades

IUPAC Name |

methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO6/c1-15-9-11-25(12-10-15)13-19-20(26)8-7-18-22(27)21(14-30-23(18)19)31-17-5-3-16(4-6-17)24(28)29-2/h3-8,14-15,26H,9-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBGWYGXEPBYBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

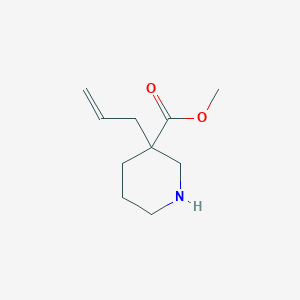

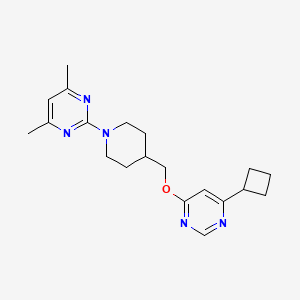

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)

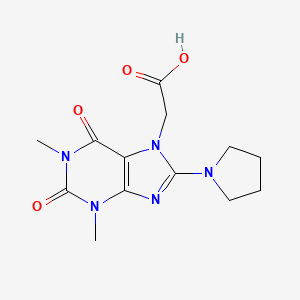

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)

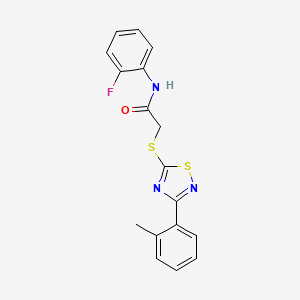

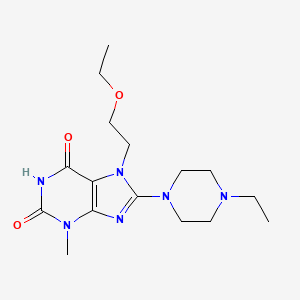

![2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2384167.png)

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)

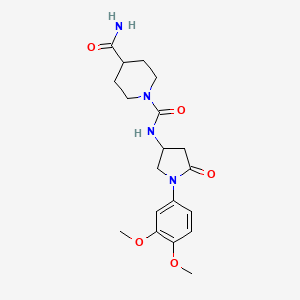

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2384180.png)